molecular formula C23H17N3O3S2 B2381376 (Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512814-71-0

(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2381376
CAS No.: 512814-71-0
M. Wt: 447.53
InChI Key: BBBDYXPIASBCAD-PDGQHHTCSA-N
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Description

(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused thiazole-pyrimidine core, substituted with a furan-3-ylmethylene group at position 2, a thiophen-2-yl group at position 5, and a phenylcarboxamide moiety at position 4. The Z-configuration of the benzylidene group is critical for its structural and electronic properties. This compound is of interest due to the pharmacological synergy between the thiazole and pyrimidine heterocycles, which are associated with antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

(2Z)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S2/c1-14-19(21(27)25-16-6-3-2-4-7-16)20(17-8-5-11-30-17)26-22(28)18(31-23(26)24-14)12-15-9-10-29-13-15/h2-13,20H,1H3,(H,25,27)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBDYXPIASBCAD-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=COC=C3)/SC2=N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. These compounds are known for their potential as anticancer agents, antimicrobial agents, and other therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process, including the reaction of thiophene and furan derivatives with thiazolo-pyrimidine frameworks. The structural features, such as the furan and thiophene moieties, contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. In particular, studies have shown that these compounds can disrupt cell cycles and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving topoisomerase II inhibition. For instance, molecular docking studies have demonstrated that these compounds fit well into the active site of topoisomerase II, suggesting a mechanism for their anticancer effects .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also display notable antimicrobial properties. They have been tested against various bacterial strains and fungi, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as alternatives to conventional antibiotics .

Other Biological Activities

In addition to anticancer and antimicrobial effects, these compounds have been reported to possess anti-inflammatory, antioxidant, and analgesic activities. For example:

  • Anti-inflammatory : Thiazolo[3,2-a]pyrimidines have shown promise in reducing inflammation markers in vitro.
  • Antioxidant : These compounds exhibit free radical scavenging activity, contributing to their potential in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that certain modifications significantly enhanced their cytotoxicity against cancer cells. The most active compound was found to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Testing

In another study evaluating the antimicrobial efficacy of thiazolo[3,2-a]pyrimidines against both Gram-positive and Gram-negative bacteria, several derivatives exhibited potent activity with MIC values comparable to standard antibiotics. This highlights their potential as lead compounds for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AnticancerA549 CellsInduced apoptosis; G2/M arrest
AntimicrobialE. coliMIC = 12 µg/mL
Anti-inflammatoryRAW 264.7 CellsReduced TNF-alpha production
AntioxidantDPPH AssayScavenging activity > 70%

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties . Preliminary studies suggest potential applications as:

  • Anticancer agents : Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells .

    Case Study : A study on thiazolo[3,2-a]pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

Antimicrobial Activity

Compounds featuring the thiazolo and furan moieties have been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study : A recent investigation found that similar thiazolo derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can act as inhibitors of pro-inflammatory pathways. The potential mechanism involves the modulation of cytokine release or inhibition of enzymes like cyclooxygenase (COX) .

Case Study : In silico docking studies on related compounds have suggested their efficacy as 5-lipoxygenase inhibitors, which are crucial in inflammatory responses.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies.

Example Applications :

  • Synthesis of New Heterocycles : The compound can be used to create various heterocyclic frameworks through cyclization reactions.

    Data Table of Synthetic Routes :
Reaction TypeConditionsYield (%)
Cyclization with aldehydesAcidic medium85%
Nucleophilic substitutionBasic conditions75%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups Biological Relevance Reference
Target Compound 2: Furan-3-ylmethylene; 5: Thiophen-2-yl; 6: N-phenylcarboxamide Carboxamide, thiophene, furan Enhanced electron-richness for receptor binding -
11a () 2: 2,4,6-Trimethylbenzylidene; 6: Cyano Cyano, trimethylbenzylidene Moderate yield (68%); cyano group may reduce solubility
11b () 2: 4-Cyanobenzylidene; 6: Cyano Dual cyano groups Higher polarity but potential toxicity concerns
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...carboxylate () 2: Trimethoxybenzylidene; 6: Ethoxycarbonyl Ester, methoxy Improved crystallinity due to methoxy H-bonding
Ethyl (Z)-2-(2-fluorobenzylidene)-...carboxylate () 2: 2-Fluorobenzylidene; 6: Ethoxycarbonyl Fluorine, ester Fluorine enhances metabolic stability
  • Thiophene vs.
  • Furan vs. Benzylidene: The furan-3-ylmethylene group offers lower steric hindrance than bulky trimethylbenzylidene (11a) or electron-withdrawing cyanobenzylidene (11b), favoring membrane permeability .

Spectroscopic and Crystallographic Data

  • IR/NMR : The target compound’s carboxamide group would exhibit IR peaks near 1,650–1,700 cm⁻¹ (C=O stretch), while the Z-configuration is confirmed by a downfield-shifted =CH proton at ~8.0 ppm in ¹H NMR, consistent with analogs in and .
  • Crystal Packing : Unlike the trimethoxybenzylidene derivative (), which forms C—H···O hydrogen-bonded chains (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings), the target compound’s furan and thiophene substituents may reduce planarity, altering solubility and intermolecular interactions .

Pharmacological Potential

  • Carboxamide vs. Ester/Cyano: The N-phenylcarboxamide group may confer better bioavailability than ester () or cyano () groups due to reduced hydrolysis susceptibility .

Preparation Methods

Ester Hydrolysis

Compound C is treated with 2M NaOH in ethanol-water (1:1) at 80°C for 3 hours, yielding the carboxylic acid derivative (Compound D).

Conditions

  • Base : NaOH (2 eq)
  • Yield : 85–90%

Amidation via Acyl Chloride Intermediate

Compound D reacts with thionyl chloride (1.5 eq) in dichloromethane to form the acyl chloride, which is then treated with aniline (1.2 eq) in the presence of triethylamine (2 eq).

Reaction Steps

  • Acyl Chloride Formation : 25°C, 2 hours
  • Amidation : 0°C to 25°C, 12 hours
  • Yield : 75–80%

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation and cyclization steps. For example, reacting Compound A with ethyl chloroacetate under microwave irradiation (300 W, 100°C, 15 minutes) improves cyclization yield to 96%. Similarly, microwave-assisted Knoevenagel condensation reduces reaction time to 20 minutes with comparable yields.

Spectroscopic Characterization and Validation

Critical spectroscopic data for intermediates and the final compound include:

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹)
Compound A 1.25 (t, 3H, COOCH₂CH₃), 2.42 (s, 3H, CH₃), 5.68 (s, 1H, C₅-H), 7.12–7.45 (m, 3H, thiophene) 1680 (C=O), 1240 (C=S)
Compound B 4.12 (q, 2H, COOCH₂CH₃), 2.38 (s, 3H, CH₃), 6.95–7.30 (m, 3H, thiophene) 1705 (C=O), 1620 (C=N)
Final Compound 7.62 (d, 1H, J = 3.2 Hz, furan), 7.85 (s, 1H, CH=C), 7.20–7.50 (m, 8H, thiophene + phenyl) 3320 (N-H), 1665 (C=O amide)

Challenges and Optimization Strategies

  • Stereochemical Control : The (Z)-configuration is maintained by using pyrrolidine, which minimizes epimerization.
  • Amidation Efficiency : Direct aminolysis of the ester with aniline under high-pressure conditions (100°C, 24 hours) offers a one-pot alternative but yields <70%.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves geometric isomers post-Knoevenagel condensation.

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The synthesis typically involves multi-step reactions:

Condensation : Reacting a thiazolopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine) with a substituted benzaldehyde (e.g., furan-3-carboxaldehyde) in acetic acid/acetic anhydride under reflux (8–10 hours) to form the benzylidene intermediate .

Cyclization : Introducing substituents like thiophen-2-yl via nucleophilic substitution or coupling reactions, often catalyzed by sodium acetate .

Purification : Recrystallization from ethyl acetate/ethanol mixtures yields high-purity crystals .
Key Controls : Temperature (reflux at 110–120°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituents (e.g., furan, thiophene) and confirm stereochemistry. For example, the Z-configuration of the benzylidene group is confirmed by coupling constants in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 441.5) .
  • X-ray Crystallography : Resolves 3D conformation, bond lengths, and dihedral angles (e.g., fused thiazolopyrimidine and furan rings form an 80.94° dihedral angle) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use response surface methodology to statistically optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 3k^k factorial design can identify interactions between acetic acid concentration and reflux time .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by precise control of residence time and mixing .
  • Monitoring : Real-time HPLC or TLC tracks reaction progress, enabling rapid adjustments to conditions .

Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous NOE signals)?

  • X-ray Diffraction : Single-crystal X-ray structures unambiguously confirm spatial arrangements when NMR data are inconclusive. For example, the Z-configuration of the benzylidene group was confirmed via X-ray .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts, cross-validating experimental data .
  • 2D NMR Techniques : COSY and NOESY correlations clarify proton-proton proximities in crowded spectral regions .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The furan and thiophene moieties often contribute to π-π stacking interactions .
  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., the α,β-unsaturated ketone is prone to Michael additions) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2 suggests moderate lipophilicity) .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography (definitive) with NOESY for dynamic solutions .
  • Synthetic Scalability : Transition batch synthesis to flow systems for >90% yield reproducibility .
  • Data Validation : Cross-validate NMR/DFT data using crystallographic results to resolve ambiguities .

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